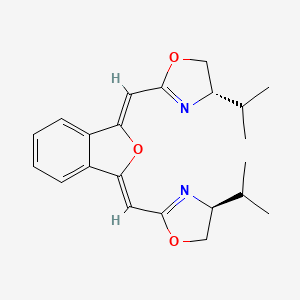![molecular formula C8H6Br2N2O B13656475 (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6, along with a hydroxymethyl group at position 3, makes this compound particularly interesting for various chemical reactions and biological studies.
Métodos De Preparación
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Hydroxymethylation: The key intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at position 3.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted pyrazolopyridines, which can be further utilized in medicinal chemistry.
Aplicaciones Científicas De Investigación
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various cancer cell lines, including colorectal cancer and non-small cell lung cancer.
Chemical Biology: It serves as a building block for synthesizing other biologically active molecules.
Mecanismo De Acción
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be compared with other pyrazolopyridine derivatives:
Pyrazolo[3,4-b]pyridines: These compounds have similar biological activities but differ in their substitution patterns.
Pyrazolo[4,3-c]pyridines: These compounds are also studied for their antiproliferative activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6Br2N2O |
|---|---|
Peso molecular |
305.95 g/mol |
Nombre IUPAC |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-3,13H,4H2 |
Clave InChI |
VFNVQKAFEXKDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2C=C1Br)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


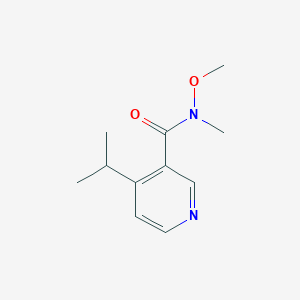

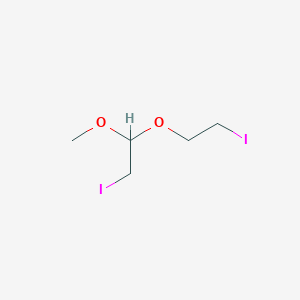
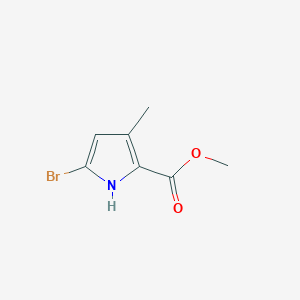


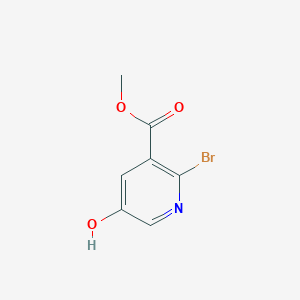



![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
